![molecular formula C20H12N2O4 B14681983 (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene CAS No. 30084-68-5](/img/structure/B14681983.png)
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is an organic compound belonging to the class of nitrofluorenes This compound is characterized by the presence of a nitro group and a fluorene backbone, which is further substituted with a nitrophenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves a multi-step process. One common method includes the nitration of fluorene to introduce the nitro group, followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
科学的研究の応用
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
類似化合物との比較
2-nitrofluorene: Lacks the nitrophenylmethylidene group, making it less complex.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the fluorene backbone.
9-fluorenone: Contains the fluorene backbone but lacks the nitro and nitrophenylmethylidene groups.
Uniqueness: (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is unique due to the combination of the nitro group, fluorene backbone, and nitrophenylmethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
特性
CAS番号 |
30084-68-5 |
|---|---|
分子式 |
C20H12N2O4 |
分子量 |
344.3 g/mol |
IUPAC名 |
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12N2O4/c23-21(24)14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(25)26)12-20(18)19/h1-12H/b19-11- |
InChIキー |
NKGMHUXCLKRPBF-ODLFYWEKSA-N |
異性体SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


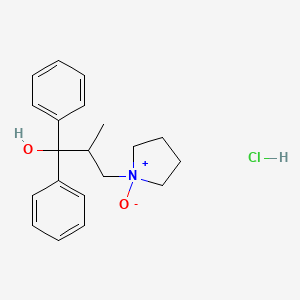
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

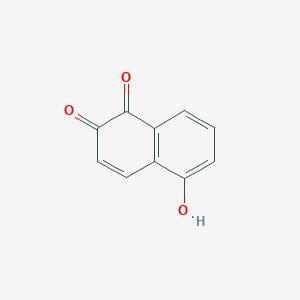
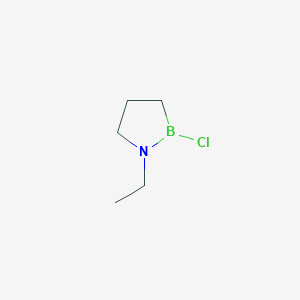
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
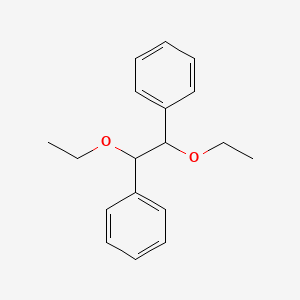
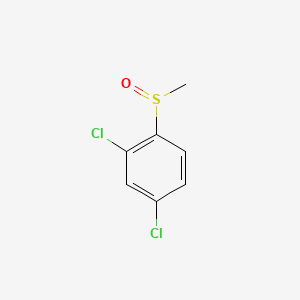
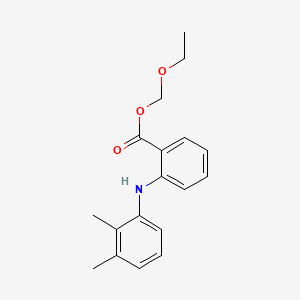
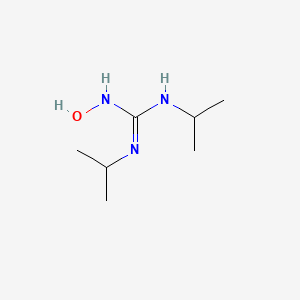

![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
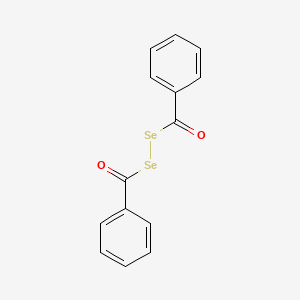
phosphanium bromide](/img/structure/B14681996.png)
